molecular formula C5H9N5O B11727540 6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one CAS No. 67873-21-6

6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one

Cat. No.: B11727540
CAS No.: 67873-21-6
M. Wt: 155.16 g/mol
InChI Key: AESGJYVQDCJVQY-UHFFFAOYSA-N
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Description

6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with a methylhydrazinyl group and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed cyclization reactions . The reaction conditions often include an inert atmosphere, such as argon, and the use of dry solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one is unique due to its combination of a pyrimidine ring with both an amino and a methylhydrazinyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

67873-21-6

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2-amino-4-[amino(methyl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C5H9N5O/c1-10(7)3-2-4(11)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,11)

InChI Key

AESGJYVQDCJVQY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=O)NC(=N1)N)N

Origin of Product

United States

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